molecular formula C9H20Cl2N2 B13456937 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride

6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B13456937
M. Wt: 227.17 g/mol
InChI Key: KTVIPNHLFXNNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2,6-diazaspiro[45]decane dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2 It is a member of the diazaspirodecane family, characterized by a spirocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione
  • 6-methyl-2-oxa-6,9-diazaspiro[4.5]decane

Uniqueness

6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms within the ring. This configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique spiro structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its spirocyclic structure, which influences its interaction with biological targets. Its molecular formula is C8H16Cl2N2, and it exhibits properties that make it a valuable candidate for various applications in drug discovery and development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Modulation : The compound can bind to various enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Interaction : It may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

These interactions suggest potential applications in treating conditions related to enzyme dysfunction or receptor-mediated signaling disorders.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain bacterial strains.
  • Antiviral Activity : The compound has shown promise in inhibiting viral replication in specific models.
  • Analgesic Effects : Similar diazaspiro compounds have demonstrated analgesic properties, suggesting potential for pain management applications.

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with related compounds:

Compound NameBiological ActivityIC50 (nM)Remarks
This compoundAntimicrobial, AntiviralTBDPotential for further development
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneAnticonvulsant, Anti-inflammatory7.2 ± 1.4High affinity for CDK8 and CDK19
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dioneAnticancerTBDUnique structural properties

Case Studies

  • Antiviral Activity : A study evaluated the antiviral effects of similar spiro compounds against influenza virus. Results indicated that modifications in the spiro structure could enhance antiviral efficacy.
  • Analgesic Effects : In vivo studies on related diazaspiro compounds demonstrated significant pain relief in murine models using the acetic acid-induced writhing test.
  • Enzyme Inhibition : Research focused on the inhibition of cyclin-dependent kinases (CDK8 and CDK19) showed that compounds similar to this compound could modulate WNT signaling pathways effectively.

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

6-methyl-2,6-diazaspiro[4.5]decane;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-11-7-3-2-4-9(11)5-6-10-8-9;;/h10H,2-8H2,1H3;2*1H

InChI Key

KTVIPNHLFXNNDF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC12CCNC2.Cl.Cl

Origin of Product

United States

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